molecular formula C21H20N2O4 B5403124 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione

Cat. No.: B5403124
M. Wt: 364.4 g/mol
InChI Key: BLVMSBFGNJIFAS-ROUUACIJSA-N
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Description

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a piperidine ring with hydroxyl groups and an indolizine moiety, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of hydroxyl groups at specific positions. The indolizine moiety is then synthesized separately and coupled with the piperidine derivative under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and indolizine moiety allow it to form hydrogen bonds and hydrophobic interactions with target molecules, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione stands out due to its unique combination of a piperidine ring and an indolizine moiety. Similar compounds include:

  • 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(2-phenylindolizin-3-yl)ethane-1-one
  • 1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-diol These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-17-9-11-22(13-18(17)25)21(27)20(26)19-16(14-6-2-1-3-7-14)12-15-8-4-5-10-23(15)19/h1-8,10,12,17-18,24-25H,9,11,13H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVMSBFGNJIFAS-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)O)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)O)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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